8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC15988678
Molecular Formula: C9H9FN2O
Molecular Weight: 180.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9FN2O |
|---|---|
| Molecular Weight | 180.18 g/mol |
| IUPAC Name | 8-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C9H9FN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |
| Standard InChI Key | QKZJZIAKUXILMV-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(=O)NC2=C1C=CC=C2F |
Introduction
Structural and Chemical Properties
8-Fluoro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated dihydroquinoxaline derivative with the molecular formula C₉H₉FN₂O and a molecular weight of 180.18 g/mol. Its IUPAC name is 8-fluoro-4-methyl-1,3-dihydroquinoxalin-2-one, and its structure features a fused bicyclic system with a fluorine substituent at position 8, a methyl group at position 4, and a lactam ring . The compound’s SMILES notation is CN1CC(=O)NC2=C1C=CC=C2F, indicating a bicyclic core with a keto group at position 2 and a fluorine atom attached to the aromatic ring.
Key structural characteristics include:
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Bicyclic core: A quinoxaline-derived system with partial saturation (dihydro) in the ring.
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Fluorine substitution: Positioned at C8, enhancing electronic effects and potentially influencing reactivity.
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Methyl group: At C4, contributing to steric and hydrophobic interactions.
Structural Analogs and Comparative Analysis
The target compound belongs to a broader class of dihydroquinoxalines. Below is a comparison with closely related analogs:
Synthetic Challenges and Future Directions
Fluorination Strategies
Introducing fluorine at C8 remains a critical challenge. Current methods for aromatic fluorination (e.g., Balz-Schiemann reaction) often require harsh conditions, which may degrade the dihydroquinoxaline core. Late-stage fluorination using transition metal catalysts (e.g., Pd or Cu) or biocatalytic approaches could offer milder alternatives.
Optimization of Bioactivity
While fluorinated derivatives show promise, systematic studies on structure-activity relationships (SAR) are needed. For example, varying the position of fluorine or introducing additional substituents (e.g., chlorine, methoxy groups) could enhance selectivity or potency.
Industrial-Scale Synthesis
Scalable methods for dihydroquinoxalines often rely on coupling reactions (e.g., Ullmann or Buchwald-Hartwig), but fluorinated substrates may require specialized catalysts. Flow chemistry could improve yield and reproducibility for complex intermediates.
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